(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine
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Overview
Description
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine is an organic compound with the molecular formula C11H15N It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an amine group is attached to the methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine typically involves the reduction of naphthalene derivatives followed by amination. One common method involves the catalytic hydrogenation of 1-naphthaldehyde to produce 5,6,7,8-tetrahydronaphthalen-1-ylmethanol, which is then converted to the corresponding amine via reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of robust catalysts and efficient separation techniques is crucial in industrial settings to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, and other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles are commonly used.
Major Products
The major products formed from these reactions include imines, nitriles, amides, and sulfonamides, depending on the specific reagents and conditions used .
Scientific Research Applications
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The compound’s structural similarity to other bioactive molecules allows it to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(5,6,7,8-Tetrahydronaphthalen-2-yl)amine: Another derivative of tetrahydronaphthalene with an amine group at a different position.
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide: A fluorinated derivative with additional functional groups.
Uniqueness
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-1-ylmethanamine |
InChI |
InChI=1S/C11H15N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6H,1-2,4,7-8,12H2 |
InChI Key |
JPOZJSYBAPMNON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CN |
Origin of Product |
United States |
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